An In-depth Technical Guide to 8-Bromo-6-methylquinazolin-4(3H)-one (CAS: 215115-09-6)
An In-depth Technical Guide to 8-Bromo-6-methylquinazolin-4(3H)-one (CAS: 215115-09-6)
A Comprehensive Resource for Researchers and Drug Development Professionals
Foreword: Unveiling the Potential of a Privileged Scaffold
The quinazolinone core is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1][2][3] This guide focuses on a specific, yet under-explored derivative: 8-Bromo-6-methylquinazolin-4(3H)-one . While direct literature on this exact molecule is sparse, this document, authored from the perspective of a Senior Application Scientist, consolidates information from closely related analogs to provide a robust technical framework. By examining the synthesis, characterization, and known biological activities of structurally similar bromo- and methyl-substituted quinazolinones, we can infer the probable attributes and research avenues for this promising compound. This guide is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to explore the therapeutic potential of 8-Bromo-6-methylquinazolin-4(3H)-one.
Physicochemical and Spectroscopic Characterization
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.
Structural and Chemical Properties
The key physicochemical properties of 8-Bromo-6-methylquinazolin-4(3H)-one are summarized in the table below. These values are critical for experimental design, including solvent selection and formulation development.
| Property | Value | Source |
| CAS Number | 215115-09-6 | [CymitQuimica] |
| Molecular Formula | C₉H₇BrN₂O | [CymitQuimica] |
| Molecular Weight | 239.07 g/mol | [CymitQuimica] |
| Appearance | White to off-white solid (predicted) | [ChemicalBook] |
| Boiling Point | 378.4±52.0 °C (Predicted) | [ChemicalBook] |
| Density | 1.72±0.1 g/cm³ (Predicted) | [ChemicalBook] |
| pKa | 0.43±0.20 (Predicted) | [ChemicalBook] |
Spectroscopic Profile: Elucidating the Structure
1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Based on analogs like 6,8-dibromo-2-methylquinazolin-4(3H)-one, the following proton (¹H) and carbon (¹³C) NMR chemical shifts in DMSO-d₆ can be anticipated:
-
¹H NMR:
-
Aromatic protons on the quinazolinone ring are expected to appear as singlets or doublets in the range of δ 7.0-8.5 ppm. The proton at position 5 and 7 would show distinct signals.
-
The methyl protons at position 6 would likely resonate as a singlet around δ 2.3-2.6 ppm.
-
The N-H proton at position 3 will likely appear as a broad singlet at a downfield shift, typically above δ 12.0 ppm.
-
-
¹³C NMR:
-
The carbonyl carbon (C4) is the most deshielded, with a predicted chemical shift in the range of δ 160-170 ppm.
-
Aromatic carbons will resonate between δ 110-150 ppm. The carbons bearing the bromo (C8) and methyl (C6) groups will have their chemical shifts influenced accordingly.
-
The methyl carbon will appear at a characteristic upfield shift of approximately δ 20-25 ppm.
-
1.2.2. Infrared (IR) Spectroscopy
The IR spectrum will be dominated by characteristic vibrations of the quinazolinone core:
-
N-H Stretch: A broad absorption band is expected in the region of 3200-3400 cm⁻¹ due to the N-H group at position 3.
-
C=O Stretch: A strong, sharp peak corresponding to the carbonyl group at position 4 should be observed around 1670-1690 cm⁻¹.
-
C=N Stretch: An absorption band in the 1610-1630 cm⁻¹ region is characteristic of the C=N bond in the pyrimidine ring.
-
C-Br Stretch: A weaker absorption in the fingerprint region, typically below 700 cm⁻¹, can be attributed to the C-Br bond.
1.2.3. Mass Spectrometry (MS)
In an electron impact (EI) mass spectrum, the molecular ion peak [M]⁺ is expected at m/z 238 and an [M+2]⁺ peak of similar intensity at m/z 240, which is the characteristic isotopic pattern for a compound containing one bromine atom. Fragmentation would likely involve the loss of CO, and subsequent cleavages of the heterocyclic ring.
Synthesis of 8-Bromo-6-methylquinazolin-4(3H)-one
A plausible and efficient synthetic route to 8-Bromo-6-methylquinazolin-4(3H)-one can be designed based on established methods for quinazolinone synthesis, particularly the Niementowski reaction and its variations. The most logical approach starts from the corresponding substituted anthranilic acid.
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from 2-amino-3-bromo-5-methylbenzoic acid.
Caption: Proposed synthesis of 8-Bromo-6-methylquinazolin-4(3H)-one.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of similar quinazolinone derivatives.[4][5]
Materials and Reagents:
-
2-Amino-3-bromo-5-methylbenzoic acid
-
Formamide
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 2-amino-3-bromo-5-methylbenzoic acid (1 equivalent) with an excess of formamide (5-10 equivalents).
-
Heating: Heat the mixture under reflux with stirring at a temperature of 120-180 °C for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the product.
-
Purification: Collect the solid precipitate by filtration and wash it thoroughly with water to remove any residual formamide. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 8-Bromo-6-methylquinazolin-4(3H)-one.
Self-Validation: The identity and purity of the synthesized compound must be confirmed by the spectroscopic methods detailed in section 1.2 (NMR, IR, and MS) and by melting point determination.
Biological Activity Profile and Therapeutic Potential
The quinazolinone scaffold is a versatile pharmacophore, with substitutions on the benzene ring playing a crucial role in modulating biological activity. The presence of a bromine atom at position 8 and a methyl group at position 6 in the target molecule suggests a strong potential for a range of pharmacological effects.
Anticipated Anticancer Activity
Numerous studies have highlighted the potent anticancer activity of quinazolinone derivatives, with several compounds approved as anticancer drugs (e.g., Gefitinib, Erlotinib).[1][5] The presence of a halogen at the 6- or 8-position of the quinazolinone ring has been shown to enhance cytotoxic effects.[6]
-
Mechanism of Action: Many anticancer quinazolinones act as inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).[5] The quinazolinone core mimics the adenine ring of ATP, binding to the ATP-binding pocket of the kinase and inhibiting its activity. This leads to the downstream inhibition of cell proliferation and the induction of apoptosis.
-
Expected Potency: Based on data from analogs, 8-Bromo-6-methylquinazolin-4(3H)-one is expected to exhibit cytotoxic activity against various cancer cell lines. For instance, certain 6-bromo-quinazoline derivatives have shown IC₅₀ values in the low micromolar range against cell lines like MCF-7 (breast cancer) and SW480 (colon cancer).[1][7] Specifically, one 6-bromo derivative displayed an IC₅₀ of 15.85 µM against MCF-7 cells.[1][7]
Predicted Antimicrobial Properties
The quinazolinone nucleus is also a key component of many compounds with significant antimicrobial activity. Halogen substitution is a common strategy to enhance the antibacterial and antifungal properties of these molecules.
-
Spectrum of Activity: Bromo-substituted quinazolinones have demonstrated activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[8][9] For example, 6,8-dibromo-quinazolinone derivatives have shown potent activity against E. coli, S. aureus, and C. albicans.[10]
-
Expected Efficacy: It is plausible that 8-Bromo-6-methylquinazolin-4(3H)-one will exhibit antimicrobial properties. Minimum Inhibitory Concentration (MIC) values for some bromo-substituted quinazolinones have been reported in the range of 1.56 to 25 µg/mL against various bacterial strains.[10]
Potential Anti-inflammatory Effects
Quinazolinone derivatives have been investigated for their anti-inflammatory properties, often linked to the inhibition of inflammatory mediators.
-
Mechanism of Action: The anti-inflammatory effects of quinazolinones can be attributed to various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes and the reduction of pro-inflammatory cytokine production.
-
In Vivo Efficacy: In animal models, such as the carrageenan-induced paw edema assay in rats, substituted quinazolinones have demonstrated significant reductions in inflammation. For example, a 6-bromo-2-methyl-quinazolinone derivative showed a 32.5% inhibition of edema.[4] This suggests that 8-Bromo-6-methylquinazolin-4(3H)-one could possess similar anti-inflammatory potential.
Experimental Protocols for Biological Evaluation
To empirically determine the biological activities of 8-Bromo-6-methylquinazolin-4(3H)-one, the following standardized protocols are recommended.
In Vitro Anticancer Activity: MTT Assay
The MTT assay is a colorimetric method to assess cell viability and cytotoxicity.
Caption: Workflow for the MTT assay.
Detailed Protocol:
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 8-Bromo-6-methylquinazolin-4(3H)-one in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Antimicrobial Susceptibility Testing: Agar Diffusion Method
This method is a widely used preliminary screening for antimicrobial activity.
Detailed Protocol:
-
Media Preparation: Prepare Mueller-Hinton agar plates for bacteria and Sabouraud Dextrose agar plates for fungi.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., S. aureus, E. coli, C. albicans) equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Evenly spread the microbial suspension over the agar surface using a sterile cotton swab.
-
Disc Preparation: Impregnate sterile filter paper discs with a known concentration of 8-Bromo-6-methylquinazolin-4(3H)-one dissolved in a suitable solvent (e.g., DMSO).
-
Disc Application: Place the discs on the inoculated agar plates. Include a solvent control and a positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
Incubation: Incubate the plates at 37 °C for 24 hours (for bacteria) or at 28 °C for 48 hours (for fungi).
-
Measurement: Measure the diameter of the zone of inhibition around each disc. A larger zone indicates greater antimicrobial activity.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a standard model for evaluating acute inflammation.
Caption: Workflow for carrageenan-induced paw edema assay.
Detailed Protocol:
-
Animal Grouping: Divide rats into groups: a control group, a positive control group (e.g., receiving Indomethacin), and test groups receiving different doses of 8-Bromo-6-methylquinazolin-4(3H)-one.
-
Compound Administration: Administer the test compound or vehicle orally or intraperitoneally 30-60 minutes before inducing inflammation.
-
Inflammation Induction: Inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.
Conclusion and Future Directions
8-Bromo-6-methylquinazolin-4(3H)-one represents a molecule of significant interest within the pharmacologically rich family of quinazolinones. Based on robust data from structurally similar compounds, it is poised to exhibit a compelling profile of anticancer, antimicrobial, and anti-inflammatory activities. The presence of the bromo and methyl substituents at positions 8 and 6, respectively, are key features that are known to modulate and often enhance biological efficacy.
This technical guide provides a comprehensive, albeit predictive, framework for initiating research into this compound. The proposed synthetic route is straightforward and relies on well-established chemical principles. The detailed protocols for biological evaluation offer a clear roadmap for elucidating its therapeutic potential.
Future research should focus on the following:
-
Synthesis and Characterization: The primary step is the successful synthesis and unambiguous structural confirmation of 8-Bromo-6-methylquinazolin-4(3H)-one using the spectroscopic techniques outlined.
-
In Vitro Screening: A comprehensive screening against a panel of cancer cell lines, bacterial strains, and fungal pathogens is warranted to determine its spectrum of activity and potency.
-
Mechanism of Action Studies: Should promising activity be identified, further studies to elucidate the underlying mechanism of action (e.g., enzyme inhibition assays, gene expression analysis) will be crucial.
-
In Vivo Efficacy and Safety: Promising in vitro results should be followed by in vivo studies in relevant animal models to assess efficacy, pharmacokinetics, and a preliminary safety profile.
By leveraging the insights and methodologies presented in this guide, the scientific community can systematically unlock the therapeutic potential of 8-Bromo-6-methylquinazolin-4(3H)-one, potentially leading to the development of novel therapeutic agents.
References
- Al-Suhaimi, E. A., et al. (2024).
- Al-Suhaimi, E. A., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation.
- Asati, V., et al. (2012). Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. ISRN Organic Chemistry, 2012, 1-7.
- El-Sayed, M. A. A., et al. (2010). Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities. European Journal of Medicinal Chemistry, 45(8), 3311-3319.
- El-Sayed, M. A. A., et al. (2010). Novel 6,8-dibromo-4(3H)quinazolinone derivatives of promising anti-inflammatory and analgesic properties. Acta Poloniae Pharmaceutica - Drug Research, 67(2), 159-171.
- Gürsoy, A., & Karali, N. (2003). Synthesis, anti-inflammatory and analgesic activity of some new 4(3H)
- Kumar, A., et al. (2010). Synthesis and biological evaluation of some new 2, 3, 6-trisubstituted quinazolin-4 (3H)-ones as anti-inflammatory and analgesic agents. Medicinal Chemistry Research, 19(7), 705-720.
- Michael, J. P. (2008). Quinoline, quinazoline and acridone alkaloids.
-
Osarumwense, P. O., et al. (2013). Synthesis Of 3-Substituted-6, 8-Dibromo-2-Methyl Quinazolin-4(3H)-One Derivatives Via 6, 8- Dibromo-2-Methyl-4h-Benzo [D][7] –Oxazin-4- One. International Journal of Scientific & Technology Research, 2(9), 244-248.
- Talele, T. T. (2016). The “privileged” quinazoline scaffold: a versatile framework in medicinal chemistry.
- Zaher, A. M., et al. (2017). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Journal of Applied Pharmaceutical Science, 7(5), 233-242.
- Zhang, H., et al. (2022). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Oncology Reports, 48(6), 1-18.
- Al-Omary, F. A. M., et al. (2010). Novel 6,8-dibromo-4(3H)quinazolinone derivatives of promising anti-inflammatory and analgesic properties. Acta Poloniae Pharmaceutica, 67(2), 159-171.
- Singh, A., et al. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal, 1(1).
- Osarumwense, P. O. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h)-one from 6-bromo,2-(o-aminophenyl)-3,1-benzoxazin-4(3h)-one.
- Al-Omary, F. A. M., et al. (2010). Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities. European Journal of Medicinal Chemistry, 45(8), 3311-3319.
- Basha, S. S., & Lakshmi, K. S. (2023). Recent Developments in the Antimicrobial Activity of Quinazoline. Research in Pharmacy and Health Sciences, 9(2), 139-146.
- Singh, A., et al. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal, 1(1).
- Osarumwense, P. O. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h)-one from 6-bromo,2-(o-aminophenyl)-3,1-benzoxazin-4(3h)-one.
Sources
- 1. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijoer.com [ijoer.com]
- 4. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 9. mediresonline.org [mediresonline.org]
- 10. Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
